N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide
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Overview
Description
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide is a complex organic compound that has garnered interest due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group, a pyridine ring, and a benzenesulfonamide moiety. Its multifaceted structure allows it to interact with various biological targets, making it a subject of extensive research in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide is the alpha1-adrenergic receptor (α1-AR) . The α1-AR is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes, namely α1A-, α1B- and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the α1-AR, by acting as a ligand . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The activation or blockade of α1-ARs affects the downstream signaling pathways associated with the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . These receptors are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
The compound exhibits an acceptable pharmacokinetic profile, with most of the novel compounds showing alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds .
Result of Action
The result of the compound’s action is the potential treatment of various neurological conditions . Studies have shown the connection between Alzheimer’s disease (AD) and α1-ARs .
Biochemical Analysis
Biochemical Properties
The compound N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide has shown affinity for alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are associated with numerous neurodegenerative and psychiatric conditions .
Cellular Effects
The effects of this compound on cells are largely due to its interactions with alpha1-adrenergic receptors . These receptors play a significant role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with alpha1-adrenergic receptors . The compound binds to these receptors, influencing their activity and potentially leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-methoxyphenylamine with ethylene glycol to form 1-(2-methoxyphenyl)piperazine.
Pyridine Derivative Formation: The piperazine intermediate is then reacted with 3-bromopyridine under basic conditions to yield 1-(2-methoxyphenyl)-4-(3-pyridyl)piperazine.
Sulfonamide Formation: The final step involves the reaction of the pyridine derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Use of Catalysts: Employing catalysts to increase reaction efficiency.
Purification Techniques: Utilizing advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
Scalability: Adapting the synthesis process for large-scale production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used in the treatment of benign prostatic hyperplasia, targeting similar receptors.
Urapidil: An antihypertensive agent with a similar mechanism of action.
Uniqueness
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide is unique due to its specific structural features that allow for selective interaction with multiple biological targets. This selectivity enhances its potential therapeutic applications and distinguishes it from other compounds with similar mechanisms of action.
Biological Activity
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide, a compound characterized by its complex molecular structure, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, synthesizing findings from various studies and presenting data in a structured format.
Compound Overview
The compound's molecular formula is C26H28N4O4, with a molecular weight of 460.53 g/mol. The structural features include a piperazine ring, a pyridine moiety, and a methoxyphenyl group, which contribute to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C26H28N4O4 |
Molecular Weight | 460.53 g/mol |
LogP | 2.7062 |
Polar Surface Area | 64.864 Ų |
Hydrogen Bond Acceptors | 7 |
Hydrogen Bond Donors | 1 |
Anticancer Activity
Research indicates that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamide have shown inhibitory effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer) cells. Specifically, studies have reported that certain derivatives can induce apoptosis in these cells by modulating signaling pathways involved in cell survival and proliferation .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly targeting cyclooxygenase (COX) enzymes. In vitro studies have demonstrated that related sulfonamide derivatives inhibit COX-2 with IC50 values in the sub-micromolar range (0.05 to 0.14 mM), while showing weaker inhibition of COX-1 . This selectivity is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against various bacterial strains. Compounds structurally related to this compound have shown activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential .
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as carbonic anhydrase, which plays a role in regulating pH and fluid balance in tissues.
- Receptor Modulation : It has been suggested that the compound could act on neuroreceptors involved in pain and inflammation pathways, potentially offering analgesic effects .
Case Studies
- Study on Anticancer Effects : A study explored the cytotoxic effects of similar compounds on various tumor cell lines. Results indicated that these compounds could effectively reduce cell viability through apoptosis induction mechanisms.
- Anti-inflammatory Evaluation : Another research focused on the selectivity of benzenesulfonamide derivatives towards COX enzymes, revealing promising candidates for selective anti-inflammatory therapy with minimized side effects.
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3S/c1-31-24-12-6-5-11-22(24)27-14-16-28(17-15-27)23(20-8-7-13-25-18-20)19-26-32(29,30)21-9-3-2-4-10-21/h2-13,18,23,26H,14-17,19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTMKPQTYIGYDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.